

Edoxaban-d6: A Technical Guide to its CAS Number and Analytical Standards

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Compound of Interest		
Compound Name:	Edoxaban-d6	
Cat. No.:	B570406	Get Quote

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This in-depth technical guide provides comprehensive information on **Edoxaban-d6**, a deuterated internal standard for the quantitative analysis of the direct Factor Xa inhibitor, Edoxaban. This document outlines its chemical properties, analytical standards, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Compound Information

Edoxaban-d6 is a stable isotope-labeled version of Edoxaban, where six hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for correcting for variations in sample preparation and instrument response, ensuring accurate quantification of Edoxaban in biological matrices.

Table 1: Chemical and Physical Properties of Edoxaban-d6



Property	Value	
CAS Number	1304701-57-2[1]	
Chemical Formula	C24H24D6CIN7O4S[1]	
Molecular Weight	554.09 g/mol [1]	
Synonyms	N'-((1S,2R,4S)-4-(dimethyl-d6-carbamoyl)-2-((5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol[2]	

Analytical Standards and Quality

Analytical standards of **Edoxaban-d6** are crucial for ensuring the accuracy and reliability of quantitative bioanalytical methods. These standards are typically supplied by specialized chemical vendors and come with a certificate of analysis detailing their purity and characterization.

Table 2: Typical Analytical Specifications for Edoxaban-d6

Parameter	Specification	
Purity (by HPLC)	>95%	
Deuterated Forms (d1-d6)	≥99%	
Storage Temperature	-20°C[2]	
Shipping Conditions	Ambient temperature	
Stability	≥ 4 years when stored properly[2]	

Mechanism of Action: Inhibition of the Coagulation Cascade



Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By binding to the active site of FXa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. The deuterated internal standard, **Edoxaban-d6**, is used to accurately measure the concentration of the active drug, which directly relates to its anticoagulant effect.

Mechanism of Edoxaban in the coagulation cascade.

Experimental Protocols for Quantification

The quantification of Edoxaban in biological matrices, such as human plasma, is typically performed using a validated LC-MS/MS method with **Edoxaban-d6** as the internal standard.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Edoxaban and **Edoxaban-d6** from plasma samples.

- To 100 μL of human plasma, add 10 μL of **Edoxaban-d6** internal standard working solution (concentration will depend on the specific assay, a typical concentration might be 100 ng/mL in a methanol:water solution).
- Vortex the sample for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



Table 3: LC-MS/MS Method Parameters for Edoxaban and Edoxaban-d6 Analysis

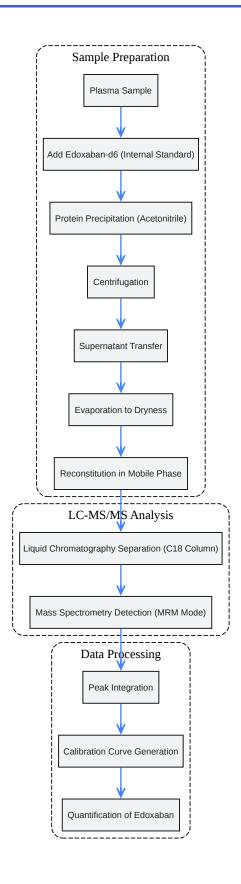
Parameter	Condition	
LC System	UHPLC system	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	See Table 4	
Collision Gas	Argon	

Table 4: Mass Spectrometry (MS/MS) Parameters for Edoxaban and Edoxaban-d6

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Edoxaban	548.2	366.2	25
Edoxaban-d6	554.2	372.2	25

Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized during method development.





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General workflow for the quantification of Edoxaban.



Conclusion

Edoxaban-d6 is an essential tool for the accurate and precise quantification of Edoxaban in preclinical and clinical research. Its use as an internal standard in validated LC-MS/MS methods allows for reliable determination of drug concentrations in various biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and analysis.

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